molecular formula C26H34N4O2 B2646205 N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE CAS No. 922064-76-4

N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N'-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE

Cat. No.: B2646205
CAS No.: 922064-76-4
M. Wt: 434.584
InChI Key: JGCAQIMOMLIEIP-UHFFFAOYSA-N
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Description

N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, a pyrrolidine ring, and a substituted ethanediamide moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyrrolidine ring and the ethanediamide moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE
  • **N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE

Uniqueness

The uniqueness of N-[2-(1-METHYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydroquinoline core, pyrrolidine ring, and ethanediamide moiety sets it apart from other similar compounds.

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19-7-9-20(10-8-19)17-27-25(31)26(32)28-18-24(30-14-3-4-15-30)22-11-12-23-21(16-22)6-5-13-29(23)2/h7-12,16,24H,3-6,13-15,17-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCAQIMOMLIEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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